molecular formula C20H19N3O4 B2598341 4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1004640-38-3

4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2598341
CAS No.: 1004640-38-3
M. Wt: 365.389
InChI Key: CCBBYNSNWSMIGM-UHFFFAOYSA-N
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Description

4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring, methoxy groups, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method is the reduction of Schiff bases, which involves the use of sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in ethanol or LiAlH4 in ether.

    Substitution: NaOCH3 in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. This compound may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it may inhibit the activity of enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its structure allows for diverse chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-26-16-11-7-6-8-14(16)13-21-20(25)19-17(27-2)12-18(24)23(22-19)15-9-4-3-5-10-15/h3-12H,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBBYNSNWSMIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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